Cas no 30611-48-4 (H-Phe-Arg-OH trifluoroacetate)
H-Phe-Arg-OH trifluoroacetate Chemical and Physical Properties
Names and Identifiers
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- 30611-48-4
- (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
- H-Phe-Arg-OH trifluoroacetate
- MFCD03788135
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- Inchi: 1S/C15H23N5O3.C2HF3O2/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18;3-2(4,5)1(6)7/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);(H,6,7)/t11-,12-;/m0./s1
- InChI Key: TVPYVNLZZOAYLN-FXMYHANSSA-N
- SMILES: FC(C(=O)O)(F)F.O=C([C@H](CC1C=CC=CC=1)N)N[C@H](C(=O)O)CCC/N=C(\N)/N
Computed Properties
- Exact Mass: 435.17295337g/mol
- Monoisotopic Mass: 435.17295337g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 501
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 194Ų
H-Phe-Arg-OH trifluoroacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB476721-1 g |
H-Phe-Arg-OH trifluoroacetate; . |
30611-48-4 | 1g |
€569.50 | 2023-06-15 | ||
| abcr | AB476721-1g |
H-Phe-Arg-OH trifluoroacetate; . |
30611-48-4 | 1g |
€605.80 | 2025-02-13 |
H-Phe-Arg-OH trifluoroacetate Suppliers
H-Phe-Arg-OH trifluoroacetate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on H-Phe-Arg-OH trifluoroacetate
Introduction to H-Phe-Arg-OH trifluoroacetate (CAS No. 30611-48-4) in Modern Chemical and Pharmaceutical Research
H-Phe-Arg-OH trifluoroacetate, chemically designated as Nα-(1-Hydroxyethyl)-L-phenylalanyl-L-arginine trifluoroacetate, is a specialized peptide derivative that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 30611-48-4, represents a critical tool in the development of novel therapeutic agents and diagnostic biomarkers. The trifluoroacetate salt form enhances the solubility and stability of the peptide, making it particularly valuable for experimental applications in vitro and in vivo.
The structural composition of H-Phe-Arg-OH trifluoroacetate includes a sequence of amino acids linked by peptide bonds, with the addition of a hydroxyethyl group at the Nα position of arginine. This modification imparts unique biochemical properties, enabling the compound to serve as a precursor in synthetic biology and drug design. The trifluoroacetate moiety further influences the physicochemical characteristics of the molecule, facilitating its use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses.
In recent years, advancements in proteomics and peptidomimetics have highlighted the importance of modified peptides like H-Phe-Arg-OH trifluoroacetate. Researchers have leveraged its structural features to develop inhibitors targeting enzymatic pathways implicated in inflammation, cancer, and neurodegenerative diseases. For instance, studies have demonstrated that this peptide derivative can modulate the activity of matrix metalloproteinases (MMPs), which are key enzymes involved in tissue remodeling and disease progression. The introduction of fluorine atoms in the trifluoroacetate salt not only improves metabolic stability but also enhances binding affinity to biological targets.
One of the most compelling applications of H-Phe-Arg-OH trifluoroacetate is in the realm of targeted drug delivery systems. The hydrophobicity introduced by the trifluoroacetate group allows for efficient incorporation into lipid nanoparticles, enabling systemic delivery of therapeutic payloads with improved bioavailability. This approach has been explored in clinical trials for cancer therapy, where H-Phe-Arg-OH trifluoroacetate-based nanoparticles have shown promise in selectively delivering cytotoxic agents to tumor sites while minimizing off-target effects.
The compound's utility extends beyond therapeutics; it also serves as a critical standard for quality control in pharmaceutical manufacturing. Regulatory agencies require stringent characterization of peptide drugs to ensure purity and efficacy. H-Phe-Arg-OH trifluoroacetate, with its well-defined chemical structure and stable salt form, serves as an internal standard in analytical methods such as reverse-phase HPLC and tandem mass spectrometry (LC-MS/MS). These techniques are essential for verifying batch-to-batch consistency and detecting impurities that could compromise drug safety.
Recent research has also explored the potential of H-Phe-Arg-OH trifluoroacetate as a scaffold for developing next-generation biologics. By modifying its amino acid sequence or incorporating non-natural residues, scientists can engineer peptides with enhanced pharmacokinetic properties or altered binding specificity. For example, studies have shown that fluorinated derivatives of this compound exhibit prolonged circulation times due to reduced proteolytic degradation, making them attractive candidates for long-acting biologics.
The synthesis of H-Phe-Arg-OH trifluoroacetate involves multi-step organic transformations coupled with peptide coupling techniques such as solid-phase peptide synthesis (SPPS). The use of trifluoroacetic acid during purification ensures high enantiomeric purity, which is critical for biological activity. Advances in automated synthesis platforms have streamlined the production process, allowing for scalable manufacturing under Good Manufacturing Practices (GMP) conditions.
From a commercial perspective, demand for H-Phe-Arg-OH trifluoroacetate has surged due to its versatility in research and development pipelines. Suppliers specializing in fine chemicals now offer customized synthesis services tailored to specific client needs, including different protecting group strategies and scaling options. This accessibility has accelerated innovation across academic institutions and pharmaceutical companies alike.
The future prospects for H-Phe-Arg-OH trifluoroacetate are promising, with ongoing investigations into its role in precision medicine. By integrating computational modeling with experimental validation, researchers aim to identify novel therapeutic applications where this peptide derivative could be used alone or in combination regimens. Collaborative efforts between chemists, biochemists, and clinicians are essential to translate laboratory findings into clinical practice.
In conclusion, H-Phe-Arg-OH trifluoroacetate (CAS No. 30611-48-4) represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features make it indispensable for drug discovery programs targeting chronic diseases while serving as an analytical reference standard in quality control protocols. As scientific understanding evolves,this versatile peptide derivative will undoubtedly continue to play a pivotal role in advancing therapeutic interventions worldwide.
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